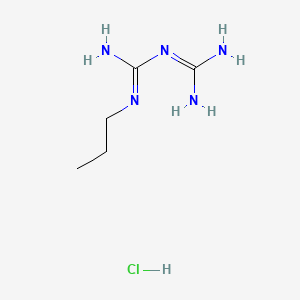
N-Propylbiguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylbiguanide hydrochloride is a derivative of biguanide, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the biguanide structure, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylbiguanide hydrochloride typically involves the condensation of guanidine with a propylamine derivative. One common method includes the reaction of guanidine with propylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted biguanides.
Applications De Recherche Scientifique
N-Propylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: this compound is used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-Propylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of metabolic processes. In antimicrobial applications, the compound targets the cell membrane, causing increased permeability and eventual cell death. In antidiabetic research, it is believed to enhance insulin sensitivity and glucose uptake by activating AMP-activated protein kinase (AMPK) pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: A well-known antidiabetic biguanide with a similar structure but different substituents.
Phenformin: Another antidiabetic biguanide with a phenethyl group instead of a propyl group.
Buformin: A biguanide with a butyl group, also used in diabetes treatment.
Uniqueness
N-Propylbiguanide hydrochloride is unique due to its specific propyl group, which imparts distinct chemical and biological properties. Compared to metformin and phenformin, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
20351-28-4 |
|---|---|
Formule moléculaire |
C5H14ClN5 |
Poids moléculaire |
179.65 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-propylguanidine;hydrochloride |
InChI |
InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H |
Clé InChI |
HGRYADBWOJPLHK-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12992780.png)
![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)
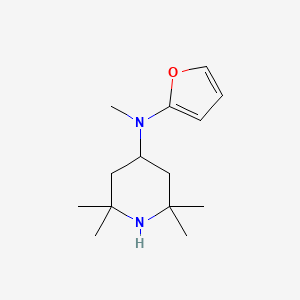
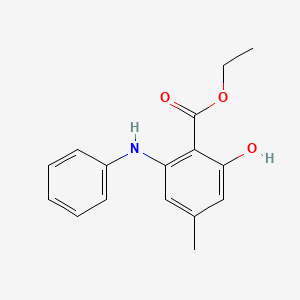
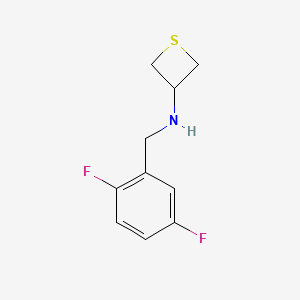
![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)
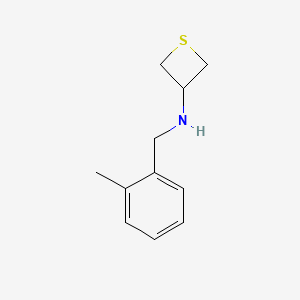


![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)

![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
